3-([1,1'-Biphenyl]-4-ylamino)propanoic acid
Description
Properties
IUPAC Name |
3-(4-phenylanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(18)10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQKONWODPRUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628894 | |
| Record name | N-[1,1'-Biphenyl]-4-yl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144653-45-2 | |
| Record name | N-[1,1'-Biphenyl]-4-yl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-ylamino)propanoic acid typically involves the reaction of 4-aminobiphenyl with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium hydroxide. The reaction proceeds through the formation of an intermediate nitrile, which is then hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
On an industrial scale, the production of 3-([1,1’-Biphenyl]-4-ylamino)propanoic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-ylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-ylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-ylamino)propanoic acid involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity. The pathways involved can include signal transduction cascades that lead to various cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 3-([1,1'-Biphenyl]-4-ylamino)propanoic acid, highlighting key differences in substituents, synthesis yields, and properties:
Structural and Functional Insights
- Amino vs. Sulfonamido Groups: The amino group in the target compound enables hydrogen bonding and protonation at physiological pH, enhancing solubility compared to sulfonamido derivatives (e.g., 3-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid), which exhibit higher lipophilicity and membrane permeability .
- Chiral vs. Achiral Centers: The R-configuration in (R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid allows stereospecific interactions with biological targets, such as enzymes or receptors, unlike achiral analogs like 3-([1,1'-Biphenyl]-4-yl)propanoic acid .
- Substituent Effects : Chloro and trifluoromethyl groups (e.g., in 7cB-2, ) enhance metabolic stability and binding affinity but may increase toxicity risks .
Biological Activity
3-([1,1'-Biphenyl]-4-ylamino)propanoic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a biphenyl moiety linked to a propanoic acid backbone, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies indicate that this compound may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.
Enzyme Inhibition
Research has demonstrated that derivatives of propanoic acid compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. The biphenyl substituent may enhance binding affinity and selectivity towards these targets.
Antitumor Activity
A series of studies have evaluated the antitumor potential of this compound in various cancer cell lines. For instance, it has been tested against human breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 10 to 20 µM, suggesting that this compound may induce apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The antimicrobial activity of this compound has also been assessed. In vitro studies show that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be around 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating its potential as a lead compound for antibiotic development .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study 1: Antitumor Efficacy
- Objective : Evaluate the antitumor effects in MDA-MB-231 cells.
- Findings : The compound induced significant cell death through apoptosis, with activation of caspases 3 and 9 observed.
- : Suggests potential for development as an anticancer agent.
-
Case Study 2: Antimicrobial Activity
- Objective : Assess antimicrobial properties against common pathogens.
- Findings : Showed effective inhibition against S. aureus and E. coli.
- : Highlights its utility in treating bacterial infections.
Data Tables
Q & A
Q. What synthetic methodologies are effective for enantioselective preparation of 3-([1,1'-Biphenyl]-4-ylamino)propanoic acid?
A chemo-enzymatic approach using protease enzymes in the presence of aldehydes or metal complexes can achieve enantioselective synthesis. For example, the ester precursor 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoic acid ester undergoes enzymatic hydrolysis under controlled conditions to yield the (S)-enantiomer with high stereochemical purity. This method minimizes racemization and improves yield compared to traditional chemical catalysis .
Q. How can researchers confirm the structural identity of this compound?
Analytical techniques such as NMR spectroscopy (for verifying biphenyl and propanoic acid moieties) and HPLC-MS (for purity assessment) are critical. PubChem provides standardized InChI keys (e.g., InChI=1S/C17H24N2O3/c20-16(...)) and SMILES strings for cross-referencing experimental data. Additionally, X-ray crystallography can resolve stereochemical ambiguities .
Q. What are the stability considerations for storing this compound in laboratory settings?
The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at temperatures below −20°C to prevent oxidative degradation. Safety data sheets for analogous propanoic acid derivatives recommend avoiding prolonged exposure to light or humidity, which can hydrolyze the amino bond .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) in chemo-enzymatic synthesis?
Systematic screening of protease specificity (e.g., subtilisin vs. thermolysin) and aldehyde co-solvents (e.g., benzaldehyde vs. formaldehyde) can modulate enzyme activity and substrate binding. Kinetic studies using stopped-flow spectrophotometry or microcalorimetry provide insights into transition-state stabilization, enabling iterative optimization of temperature, pH, and solvent polarity .
Q. What computational strategies assist in designing novel derivatives of this compound?
Quantum mechanical calculations (e.g., DFT for transition-state modeling) and machine learning-driven reaction path searches (e.g., ICReDD’s workflow) can predict regioselectivity and by-product formation. These tools help prioritize synthetic routes with minimal side reactions, validated by experimental feedback loops .
Q. How should researchers analyze impurities in batches of this compound?
Impurity profiling requires HPLC-UV/HRMS coupled with reference standards for common by-products, such as ethylphenyl or hydroxylated analogs. For example, 2-(4-Ethylphenyl)propanoic acid (PubChem CID: 3585-52-2) is a known impurity in propanoic acid syntheses and can be quantified using validated chromatographic methods .
Methodological Notes
- Experimental Design : When scaling up synthesis, prioritize membrane separation technologies (e.g., nanofiltration) to isolate intermediates, as highlighted in chemical engineering best practices .
- Data Contradiction Management : Discrepancies in spectroscopic data (e.g., NMR shifts) should be resolved by cross-validating with PubChem’s computed spectra and replicating synthesis under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
